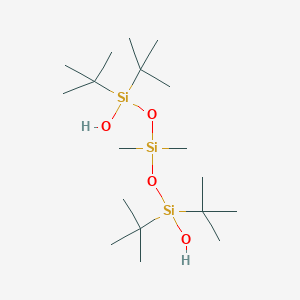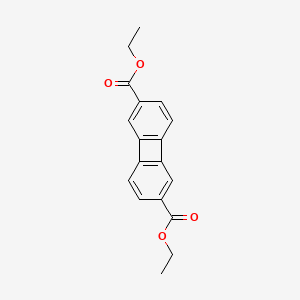![molecular formula C12H18N2O2 B14355554 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid CAS No. 91907-97-0](/img/structure/B14355554.png)
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid is an organic compound with the molecular formula C12H18N2O2. It is characterized by the presence of a hydrazine group attached to a butanoic acid backbone, with a phenylethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid typically involves the reaction of 2-phenylethylhydrazine with butanoic acid derivatives under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with a butanoic acid ester in the presence of a catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and catalysts, as well as the control of reaction parameters, are critical factors in achieving efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Phenylethyl)hydrazinyl]propanoic acid
- 2-[2-(2-Phenylethyl)hydrazinyl]pentanoic acid
- 2-[2-(2-Phenylethyl)hydrazinyl]hexanoic acid
Uniqueness
2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid is unique due to its specific structural features, such as the butanoic acid backbone and the phenylethyl substituent. These features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
91907-97-0 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-[2-(2-phenylethyl)hydrazinyl]butanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(12(15)16)14-13-9-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
YVSNAGOLJPBURV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)NNCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


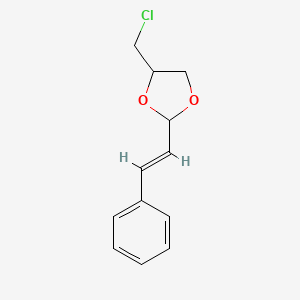

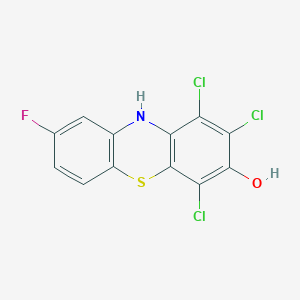
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

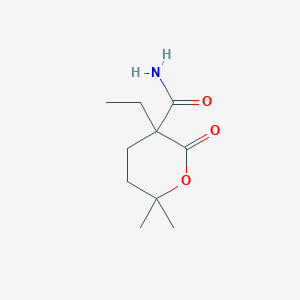

![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
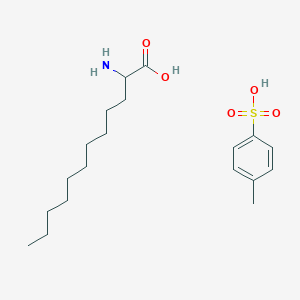
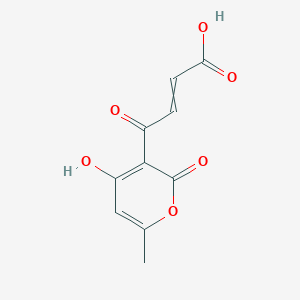
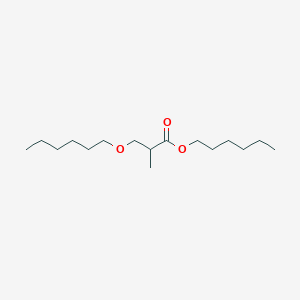
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)
